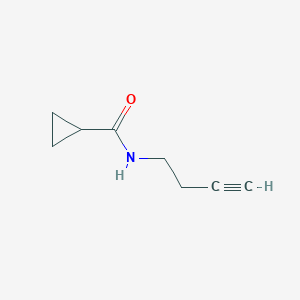

N-(but-3-yn-1-yl)cyclopropanecarboxamide

Description

N-(but-3-yn-1-yl)cyclopropanecarboxamide is a cyclopropane derivative characterized by a cyclopropane ring fused to a carboxamide group, with a terminal alkyne (but-3-yn-1-yl) substituent on the amide nitrogen. Cyclopropane derivatives are widely studied for their unique structural rigidity, reactivity, and applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-but-3-ynylcyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-3-6-9-8(10)7-4-5-7/h1,7H,3-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOSHOVXWSCIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(but-3-yn-1-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with but-3-yn-1-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Chemical Reactions Analysis

N-(but-3-yn-1-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

Organic Synthesis

Versatile Building Block

The presence of both alkyne and amide functionalities makes N-(but-3-yn-1-yl)cyclopropanecarboxamide a valuable building block in organic synthesis. The alkyne group can participate in several reactions, including:

- Click Chemistry : A method for synthesizing compounds through highly selective reactions.

- Sonogashira Coupling : A reaction used to form carbon-carbon bonds.

- Glaser Coupling : A reaction that allows for the formation of diynes.

These reactions facilitate the construction of complex molecules, making this compound useful in the development of pharmaceuticals and other organic materials.

Medicinal Chemistry

Potential Therapeutic Applications

The rigid structure provided by the cyclopropane ring can enhance the binding affinity of compounds to biological targets. The alkyne functionality serves as a versatile linker for attaching various pharmacophores, leading to the creation of novel bioactive compounds. Some potential therapeutic applications include:

- Cancer Treatment : The compound's structure may improve target specificity and reduce side effects compared to traditional chemotherapeutics.

- Cystic Fibrosis Modulation : Similar cyclopropanecarboxamides have been investigated as modulators for cystic fibrosis transmembrane conductance regulator proteins .

Polymer Chemistry

Building Block for Polymeric Materials

N-(but-3-yn-1-yl)cyclopropanecarboxamide can be utilized as a building block in the synthesis of new polymeric materials. Its rigid cyclopropane structure can impart unique properties to polymers, such as:

- Increased Rigidity : Enhances mechanical strength.

- Controlled Architecture : Influences the overall morphology and functionality of the polymer.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of N-(but-3-yn-1-yl)cyclopropanecarboxamide on various cancer cell lines. Results indicated that the compound exhibited significant antiproliferative activity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Properties

Research assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclopropanecarboxamides exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Alkyne vs. Aromatic Substituents : The terminal alkyne in N-(but-3-yn-1-yl)cyclopropanecarboxamide contrasts with bromophenyl () or pyridinyl-sulfonyl groups (). Alkyne groups enhance reactivity for click chemistry but may reduce stability compared to aromatic systems.

- Amide Group Diversity : Diethylamine () and sulfonamide () substituents influence solubility and hydrogen-bonding capacity. The alkyne-substituted amide in the target compound may offer unique steric and electronic effects.

Stability and Reactivity

- Cyclopropane Ring : The strained cyclopropane ring increases reactivity, but substituents like bromophenyl () or sulfonyl groups () stabilize it via conjugation.

- Alkyne Reactivity : The terminal alkyne in the target compound is prone to oxidation or copper-catalyzed azide-alkyne cycloaddition (click chemistry), offering functionalization avenues absent in saturated analogs.

Biological Activity

N-(but-3-yn-1-yl)cyclopropanecarboxamide is a synthetic compound characterized by its unique structure, which includes a cyclopropane ring, an alkyne moiety, and an amide group. This article explores the biological activity of this compound, synthesizing existing research findings and highlighting potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The chemical formula for N-(but-3-yn-1-yl)cyclopropanecarboxamide is . Its structure consists of:

- Cyclopropane Ring : A three-membered carbon ring that imparts rigidity and unique reactivity.

- Alkyne Moiety : The but-3-yn-1-yl group provides opportunities for various coupling reactions.

- Amide Group : This functional group can undergo further reactions, enhancing the compound's versatility.

This combination of functional groups makes N-(but-3-yn-1-yl)cyclopropanecarboxamide a valuable building block in organic synthesis, particularly in the development of bioactive compounds.

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in various biochemical pathways. The rigid structure of the cyclopropane ring may enhance binding affinity to specific targets.

- Cellular Interactions : The presence of an alkyne may facilitate reactions such as click chemistry, allowing for the attachment of other bioactive molecules, potentially leading to new therapeutic agents .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of N-(but-3-yn-1-yl)cyclopropanecarboxamide, we can compare it with other cyclopropane-based compounds that have documented biological effects.

Case Studies and Research Findings

While specific case studies on N-(but-3-yn-1-yl)cyclopropanecarboxamide are scarce, research on related compounds provides valuable context:

- Anticancer Activity : Some cyclopropane derivatives have shown significant cytotoxicity against cancer cell lines (e.g., HepG2), indicating a potential for similar activity in N-(but-3-yn-1-yl)cyclopropanecarboxamide .

- Enzyme Inhibition Studies : Other studies have explored how modifications to cyclopropane structures can enhance enzyme inhibition, particularly in pathways relevant to cancer and metabolic disorders .

Future Research Directions

Given the structural characteristics and preliminary insights into related compounds, future research on N-(but-3-yn-1-yl)cyclopropanecarboxamide could focus on:

- Biological Testing : Systematic evaluation of its biological activity through in vitro and in vivo studies.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.

- Synthetic Modifications : Exploring derivatives with altered functional groups to enhance biological activity or specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.